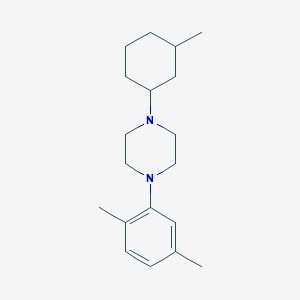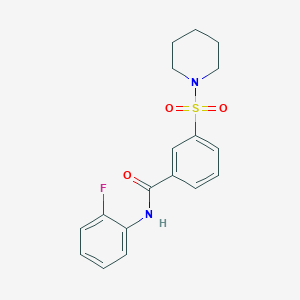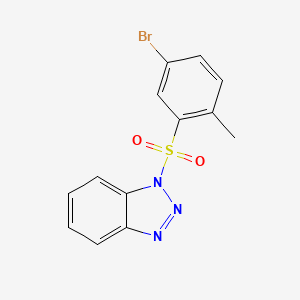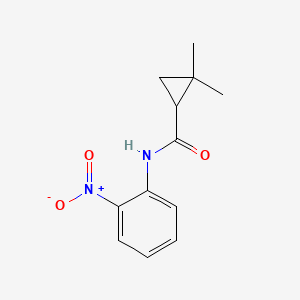![molecular formula C13H20ClNO B4954857 N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4954857.png)
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is an organic compound with the molecular formula C12H18ClNO. It is a derivative of phenoxypropylamine and contains a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-chlorophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-chlorophenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
化学反应分析
Types of Reactions
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxypropylamine derivatives.
科学研究应用
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
N-[3-(2-chlorophenoxy)propyl]guanidine, nitrate salt: Similar in structure but contains a guanidine group instead of an amine group.
N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate: Contains an allyl group and butanamine moiety.
Uniqueness
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylpropan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDRUSWCMUSBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)


![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)


![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate](/img/structure/B4954849.png)
![N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)
